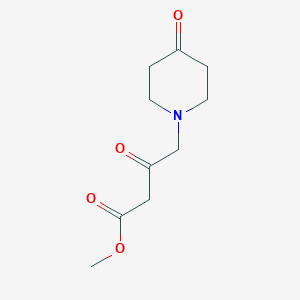

Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate

Description

Properties

IUPAC Name |

methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-15-10(14)6-9(13)7-11-4-2-8(12)3-5-11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEZILBDTHHNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 4-(4-oxopiperidin-1-yl)acetoacetate

This technical guide details the chemical properties, synthetic pathways, and applications of Methyl 4-(4-oxopiperidin-1-yl)acetoacetate (IUPAC: Methyl 4-(4-oxopiperidin-1-yl)-3-oxobutanoate). This compound is a bifunctional heterocyclic building block used in the synthesis of complex pharmaceutical scaffolds, particularly 1,4-dihydropyridines (calcium channel blockers) and neuroactive piperidine derivatives.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Methyl 4-(4-oxopiperidin-1-yl)acetoacetate represents a strategic convergence of two reactive pharmacophores: a 4-piperidone core (a precursor to diverse bioactive alkaloids) and a

Structural Specifications

-

IUPAC Name: Methyl 4-(4-oxopiperidin-1-yl)-3-oxobutanoate

-

Common Name: Methyl 4-(4-oxopiperidino)acetoacetate

-

Molecular Formula:

-

Molecular Weight: 213.23 g/mol

-

SMILES: COC(=O)CC(=O)CN1CCC(=O)CC1

Predicted Physicochemical Properties

Note: Experimental values are rare due to the compound's use as a transient intermediate. Values below are calculated based on consensus SAR models.

| Property | Value | Description |

| LogP (o/w) | 0.2 ± 0.4 | Amphiphilic; moderate water solubility due to polar ketone/ester groups. |

| pKa (Base) | 7.8 ± 0.5 | Attributed to the piperidine nitrogen. |

| pKa (Acid) | 10.9 ± 0.2 | Attributed to the active methylene ( |

| Boiling Point | ~320°C | Decomposes prior to boiling at 760 mmHg. |

| Density | 1.18 g/cm³ | Estimated at 20°C. |

| H-Bond Acceptors | 5 | High potential for receptor binding interactions. |

Synthetic Methodology

The synthesis of this compound relies on the N-alkylation of 4-piperidone with an

Reaction Mechanism (N-Alkylation)

The reaction proceeds via an

Reagents:

-

Substrate: 4-Piperidone Monohydrate HCl (CAS: 40064-34-4)

-

Alkylating Agent: Methyl 4-chloroacetoacetate (CAS: 32807-28-6)[1]

-

Base: Triethylamine (TEA) or Potassium Carbonate (

) -

Solvent: Acetonitrile (ACN) or THF.

Step-by-Step Protocol

-

Free Base Liberation: Suspend 4-piperidone HCl (1.0 eq) in ACN at 0°C. Add TEA (2.2 eq) dropwise to liberate the free amine and scavenge HCl. Stir for 30 minutes.

-

Alkylation: Add Methyl 4-chloroacetoacetate (1.05 eq) dropwise over 20 minutes, maintaining temperature

to prevent self-condensation of the acetoacetate. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is often unstable on silica due to the basic amine. Purify via rapid filtration through a neutral alumina plug or use directly in the next step.

Synthetic Pathway Diagram

Caption: Figure 1. Convergent synthesis via N-alkylation of 4-piperidone.

Reactivity & Applications in Drug Design

This molecule is a "privileged scaffold" because it possesses three distinct reactive sites, allowing for orthogonal functionalization.

The Hantzsch Dihydropyridine Synthesis

The most significant application is in the synthesis of 1,4-dihydropyridines (1,4-DHPs) , a class of L-type calcium channel blockers. The

-

Reaction: Aldehyde + Aminocrotonate + Methyl 4-(4-oxopiperidin-1-yl)acetoacetate .

-

Result: A dihydropyridine core with a solubilizing piperidine side chain. This modification is often used to improve the pharmacokinetic profile (oral bioavailability) of lipophilic calcium channel blockers.

Reductive Amination (4-Position)

The ketone at the 4-position of the piperidine ring remains available for reductive amination.

-

Reagents: Primary/Secondary amine +

. -

Utility: Synthesis of neurokinin-1 receptor antagonists or dual-action analgesic/anesthetic agents (fentanyl-like pharmacophores).

Reactivity Map

Caption: Figure 2.[2] Orthogonal reactivity profile allowing diverse library generation.

Safety & Regulatory Considerations

Precursor Control (DEA List I)

Researchers must be aware that the starting material, 4-piperidone , is a DEA List I chemical (USA) and a controlled precursor in many jurisdictions due to its use in manufacturing fentanyl and analogs.

-

Compliance: Synthesis of the title compound consumes 4-piperidone.[3] Accurate mass balance records are mandatory to prove the precursor was not diverted.

-

Title Compound Status: Methyl 4-(4-oxopiperidin-1-yl)acetoacetate itself is generally not controlled, but it may be treated as a "regulated chemical" if used to synthesize specific opioids.

Handling Hazards

-

Lachrymator: Methyl 4-chloroacetoacetate is a potent lachrymator. All transfers must occur in a functioning fume hood.

-

Skin Sensitizer: Acetoacetate derivatives can cause contact dermatitis. Nitrile gloves (double-gloved) are recommended.

References

-

Edraki, N. et al. (2009). Dihydropyridines: Evaluation of their current and future pharmacological status. Drug Discovery Today.

-

Aschwanden, P. et al. (2006). Highly Enantioselective Synthesis of Propargylamines as Versatile Building Blocks. Organic Letters.

-

U.S. Drug Enforcement Administration. (2020). List of Scheduled Listed Chemical Products. Diversion Control Division.

-

PubChem. (2025).[2][4] Methyl 4-chloroacetoacetate Compound Summary. National Library of Medicine.[2]

Sources

- 1. library.victoria.ac.nz [library.victoria.ac.nz]

- 2. 4-(Butyryl-phenyl-amino)-1-(methoxycarbonyl-ethyl)-piperidine-4-carboxylic Acid Methyl Ester | C21H30N2O5 | CID 125347258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6974870B2 - Substituted 3-amino-thieno [2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Google Patents [patents.google.com]

- 4. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-oxopiperidine beta-keto ester derivatives literature

Technical Guide: 4-Oxopiperidine -Keto Ester Derivatives

Strategic Synthesis, Structural Dynamics, and Pharmacological Applications

Executive Summary

The 4-oxopiperidine-3-carboxylate (and its derivatives) represents a "privileged scaffold" in medicinal chemistry. Its value lies in the

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic synthesis to explore the structural tautomerism that dictates reactivity, validated protocols for scaffold morphing, and its critical role in modern drug discovery (including T-type calcium channel blockers and PET radiotracers).

Structural Dynamics: The Tautomeric Engine

The reactivity of 4-oxopiperidine-3-esters is governed by the keto-enol equilibrium. Unlike simple ketones, the C3 proton is highly acidic (

The Chelation Effect

In non-polar solvents, the enol form is thermodynamically favored due to an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen. This forms a pseudo-six-membered ring, stabilizing the molecule.

-

Implication for Synthesis: Reactions requiring nucleophilic attack at the ketone (e.g., with hydrazines) often require acid catalysis to destabilize this H-bond network and expose the electrophilic carbonyl carbon.

-

Implication for Analysis: NMR spectra in

typically show a distinct enolic proton signal (often

Visualization: Tautomeric Equilibrium & Reactivity

The following diagram illustrates the equilibrium and the divergent reactivity pathways accessible from each form.

Figure 1: The keto-enol tautomerism directs regioselectivity. The enol form drives C3 functionalization, while the keto form is the gateway to ring fusion.

Synthetic Architectures

Two primary routes exist for accessing this scaffold: the Dieckmann Condensation (from acyclic precursors) and Carbethoxylation (from cyclic ketones). The latter is preferred for late-stage functionalization of commercially available 4-piperidones.

Protocol A: Carbethoxylation of -Benzyl-4-Piperidone

This protocol utilizes a "soft" enolization strategy to install the ester group at C3.

Reagents:

-

Substrate: 1-Benzyl-4-piperidone (1.0 eq)

-

Reagent: Diethyl carbonate (DEC) (2.5 eq) or Dimethyl carbonate (DMC)

-

Base: Sodium Hydride (NaH, 60% in oil) (2.0 eq)

-

Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology:

-

Preparation: Wash NaH with anhydrous hexane under

to remove mineral oil. Suspend in anhydrous toluene. -

Activation: Heat the NaH/Toluene suspension to 80°C.

-

Addition: Mix 1-benzyl-4-piperidone with DEC. Add this solution dropwise to the hot NaH suspension over 30 minutes. Critical: Evolution of

gas will be vigorous. Ensure proper venting. -

Reflux: Reflux the mixture for 2-4 hours. The solution will turn viscous/orange as the sodium enolate forms.

-

Quench: Cool to 0°C. Add glacial acetic acid dropwise until pH ~6. Why? Acetic acid protonates the enolate without hydrolyzing the newly formed ester.

-

Extraction: Dilute with water, basify slightly with

(to keep the amine free base), and extract with EtOAc. -

Purification: The product often exists as a keto-enol mixture. Flash chromatography (Hexane/EtOAc) or recrystallization (as the HCl salt) is required.

Self-Validation Checkpoints:

-

Visual: Reaction mass solidifies/thickens significantly upon enolate formation.

-

TLC: Starting material (

) disappears; Product ( -

FeCl3 Test: Dissolve a small aliquot in MeOH and add aqueous

. A deep violet/red color confirms the presence of the

Protocol B: The Dieckmann Cyclization (De Novo Synthesis)

Used when the cyclic piperidone precursor is unavailable or when specific substitution patterns on the ring carbons are required.

Mechanism: Intramolecular Claisen condensation of N,N-bis(2-carboethoxyethyl)amines.

Figure 2: The Dieckmann route allows for the construction of the piperidine ring with simultaneous ester installation.

Scaffold Morphing & Functionalization

The 4-oxopiperidine-3-ester is a divergent intermediate. It can be transformed into fused bicyclic systems or highly substituted piperidines.

Synthesis of Pyrazolo[4,3-c]pyridines

This reaction exploits the 1,3-electrophilic character of the

Protocol:

-

Reactants: 4-oxopiperidine-3-ester (1 eq) + Hydrazine Hydrate (1.2 eq) or Phenylhydrazine.

-

Conditions: Reflux in Ethanol (2-6 hours). Acid catalysis (AcOH) is optional but accelerates the reaction.

-

Mechanism:

-

Step 1: Hydrazine attacks the C4 ketone (Schiff base formation).

-

Step 2: Intramolecular nucleophilic attack of the hydrazine

onto the C3 ester carbonyl. -

Step 3: Loss of ethanol and aromatization of the pyrazole ring.

-

-

Result: Formation of a fused 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Divergent Synthesis Workflow

Figure 3: Divergent synthetic pathways from the core scaffold.

Pharmacological Applications[1][2][3][4][5][6]

The biological relevance of this scaffold is driven by its ability to position substituents in specific spatial orientations that mimic bioactive peptides or neurotransmitters.

Key Therapeutic Areas

| Therapeutic Area | Mechanism of Action | Structural Role of Scaffold |

| Pain Management | T-type Calcium Channel Blockers ( | The piperidine ring acts as a linker, positioning hydrophobic aryl groups to interact with the channel pore. The ester group often modulates lipophilicity and metabolic stability. |

| Neuroimaging | PET Radiotracers (Opioid Receptors) | Precursors for Carfentanil analogues.[1] The 4-anilido-4-carboxy motif is critical for high-affinity binding to |

| Alzheimer's | AChE Inhibitors |

Case Study: T-Type Calcium Channel Blockers

Research indicates that 4-piperidinecarboxylate derivatives can be optimized to inhibit the

-

SAR Insight: Substitution at the Nitrogen (N1) with bulky lipophilic groups (e.g., 3,5-di-tert-butylbenzoyl) combined with the C3/C4 functionalization significantly improves selectivity over hERG channels, reducing cardiotoxicity risks.

References

-

Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of 4-piperidinecarboxylate derivatives for T-type calcium channel blockers. PubMed. Available at: [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters (PET Precursors). MDPI Molecules. Available at: [Link]

-

Straightforward Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. PMC (NIH). Available at: [Link]

Sources

Next-Generation Piperidone Scaffolds: Chemoenzymatic and Stereoselective Routes for Heterocyclic Library Expansion

Executive Summary: The Shift to High-Fsp³ Architectures

The pharmaceutical industry is currently undergoing a structural paradigm shift. While flat, sp²-rich heteroaromatics (pyridines, quinolines) have dominated small molecule libraries for decades, the focus has pivoted to three-dimensional (3D) scaffolds with a high fraction of sp³ hybridized carbons (Fsp³).[1][2][3] These architectures offer superior physicochemical properties, including improved solubility and metabolic stability, while accessing novel chemical space.

Piperidones (piperidin-4-ones and piperidin-3-ones) represent the ideal "sp³-rich" synthons. They serve as versatile precursors for complex heterocyclic synthesis, yet their utility has historically been limited by the difficulty of selectively functionalizing the inert C(sp³)-H bonds of the piperidine ring.

This technical guide details three strategic routes to access novel piperidone intermediates, culminating in the breakthrough Chemoenzymatic C-H Oxidation/Nickel-Catalyzed Cross-Coupling workflow (published Science, Dec 2024). This method effectively creates a "3D equivalent" of Electrophilic Aromatic Substitution (EAS), allowing for the modular assembly of complex piperidines in 2–5 steps.[4]

Strategic Synthesis: Three Routes to Novel Intermediates

Route A: Stereoselective Desymmetrization via Chiral Auxiliaries

For applications requiring high enantiopurity, classical enolate chemistry remains powerful when augmented with chiral auxiliaries.

-

Mechanism: Use of N-galactosyl substituents on 2-pyridones allows for stereoselective nucleophilic addition.

-

Outcome: Access to 3-substituted and 3,4-disubstituted piperidines with controlled absolute stereochemistry.

-

Key Intermediate: N-Galactosyl-5,6-dehydropiperidin-2-ones.

-

Utility: Synthesis of non-natural alkaloids where the C3-stereocenter is critical for receptor binding (e.g., NK1 antagonists).

Route B: Multicomponent Reactions (MCRs) for Rapid Diversity

To rapidly populate chemical space, MCRs utilize the ketone functionality of 4-piperidone.

-

Mechanism: The Ugi and Petasis reactions can be adapted using 4-piperidone as the carbonyl component.

-

Novelty: Recent protocols utilize ionic liquids (e.g., [TMBSED][OMs]₂) to catalyze pseudo-five-component reactions, yielding highly functionalized piperidines and dihydropyrrol-2-ones in a single pot.

-

Application: Creation of DNA-encoded libraries (DELs) where step-economy is paramount.

Route C: The "Hero" Workflow – Biocatalytic C-H Oxidation & Radical Cross-Coupling

This is the most significant advancement in piperidine chemistry in the last decade. Developed by teams at Rice University and Scripps Research, this method solves the "inert C-H" problem.

-

Concept: Treat the saturated piperidine ring like a pyridine. Just as you would halogenate a pyridine (EAS) and then cross-couple it (Suzuki), this method uses enzymes to "oxidize" a specific C-H bond, followed by Ni-electrocatalysis to "couple" it.[4][5][6]

-

Key Advantage: Reduces synthetic sequences from >10 steps to <5 steps.

Deep Dive Protocol: Chemoenzymatic C-H Functionalization

Objective: Synthesis of trans-3-aryl-4-substituted piperidines via sequential enzymatic hydroxylation and nickel-catalyzed decarboxylative cross-coupling.

Phase 1: Biocatalytic Hydroxylation (The "3D-EAS" Step)

-

Principle: Use of engineered P450 monooxygenases or hydroxylases to install a hydroxyl group at C3 or C4 with high regio- and enantioselectivity.

Protocol:

-

Substrate Preparation: Dissolve N-Boc-piperidine (10 mM) in a phosphate buffer (pH 7.4) containing 5% DMSO.

-

Enzyme Cascade: Add the specific engineered hydroxylase (e.g., variants derived from Corynebacterium glutamicum or similar libraries) along with a cofactor regeneration system (glucose, glucose dehydrogenase, NADP+).

-

Incubation: Shake at 25°C for 24 hours. The enzyme selectively oxidizes the C3 position to yield (3S)-N-Boc-3-hydroxypiperidine.

-

Workup: Extract with ethyl acetate. The product is often obtained with >95% ee and does not require column chromatography for the next step.

Phase 2: Functional Activation

Convert the newly installed hydroxyl group into a radical precursor (e.g., an oxalate ester or redox-active ester).

-

Acylation: Treat the crude alcohol with oxalyl chloride or a phthalimide derivative to generate the corresponding oxalate/ester.

Phase 3: Nickel-Electrocatalytic Cross-Coupling

-

Principle: Use Ni-electrocatalysis to generate a carbon-centered radical from the activated ester, which then intercepts an aryl halide.

Protocol:

-

Reaction Setup: In an undivided electrochemical cell (graphite anode, nickel foam cathode), dissolve the piperidine oxalate (1.0 equiv) and aryl iodide (1.5 equiv).

-

Catalyst: Add NiCl₂·glyme (10 mol%) and a bipyridine ligand (15 mol%).

-

Electrolysis: Constant current (e.g., 10 mA) is applied. The Ni(I) species initiates the formation of the alkyl radical at C3, which enters the catalytic cycle to couple with the aryl iodide.

-

Purification: Silica gel chromatography yields the trans-3-aryl-piperidine.

Visualization: The "3D-EAS" Logic

The following diagram illustrates the conceptual leap from traditional pyridine chemistry to this novel piperidine workflow.

Caption: Comparison of traditional Pyridine functionalization (EAS + Pd) vs. the novel Piperidine workflow (Bio-oxidation + Ni-coupling).

Applications in Drug Discovery[4][5][6][7][8][9]

Case Study 1: Dual MOR/DOR Ligands

-

Target: Opioid receptors (Mu/Delta) for pain management with reduced addiction potential.[7]

-

Chemistry: 4-substituted piperidines derived from 4-piperidone are critical.

-

Synthesis: Using the MCR approach (Route B), researchers synthesized a library of 4-(phenylamido)-piperidines. The 4-piperidone core allows for the "balanced" affinity required to agonize MOR while antagonizing DOR, a profile associated with reduced tolerance.[7]

Case Study 2: Donepezil Analogs (Alzheimer's)

-

Target: Acetylcholinesterase (AChE) inhibitors.

-

Chemistry: 2-substituted 4-piperidones.

-

Synthesis: The stereoselective desymmetrization (Route A) allows for the precise placement of benzyl groups at the C2 position. This steric bulk dictates the binding affinity in the AChE gorge.

Quantitative Comparison of Methods

| Feature | Classical Dieckmann | MCR (Ugi/Petasis) | Chemoenzymatic + Ni (Novel) |

| Step Count | High (7-10 steps) | Low (1 step) | Low (2-5 steps) |

| Stereocontrol | Low (Racemic) | Moderate | Excellent (>99% ee) |

| Substrate Scope | Limited by pKa | Limited by sterics | Broad (Late-stage functionalization) |

| Fsp³ Character | Moderate | High | Very High |

| Key Reference | J. Org. Chem. (Classic) | Angew.[8] Chem. (2009) | Science (2024) |

Troubleshooting & Expertise (E-E-A-T)

Challenge: Regiocontrol in C-H Oxidation

-

Issue: Piperidine has multiple similar C-H bonds (C2, C3, C4).

-

Solution: Do not rely on chemical oxidants. Use engineered enzyme variants . Screening a small panel (6-12 variants) of P450s is now standard practice and more efficient than optimizing protecting groups for chemical oxidation.

Challenge: Elimination during Cross-Coupling

-

Issue: 3-substituted piperidines are prone to elimination to form enamines/alkenes under basic conditions.

-

Solution: The Ni-electrocatalytic method operates under milder conditions than traditional thermal cross-couplings. The use of electrochemical current replaces harsh chemical reductants, preserving the sp³ integrity of the ring.

References

-

Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis.

-

Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transform

- Source: Journal of Organic Chemistry (2011)

- Authors: Mollet, K., et al.

-

URL:[Link]

-

Multicomponent reactions for the synthesis of complex piperidine scaffolds.

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.

- Source: Bioorganic & Medicinal Chemistry (2014)

-

URL:[Link]

-

Rice researchers' synthetic chemistry approach yields new compounds with potential biomedical applications. [4][5][10]

Sources

- 1. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. sciencedaily.com [sciencedaily.com]

- 5. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multicomponent reactions for the synthesis of complex piperidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rice researchers’ synthetic chemistry approach yields new compounds with potential biomedical applications | EurekAlert! [eurekalert.org]

- 11. ajchem-a.com [ajchem-a.com]

- 12. researchgate.net [researchgate.net]

The Unique Reactivity of 4-Amino Substituted Acetoacetates: A Technical Guide for Synthetic Chemists

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It explores the core reactivity of 4-amino substituted acetoacetates, a class of building blocks with significant potential in the synthesis of novel heterocyclic compounds. We will delve into their synthesis, electronic properties, and predictable reactivity in key organic transformations, providing a framework for their application in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of the 4-Amino Moiety

Standard β-ketoesters, such as ethyl acetoacetate, are workhorses in organic synthesis, prized for the dual reactivity of their ketone and ester functionalities and the acidity of their α-protons.[1][2] The introduction of a nitrogen atom at the C4 position, creating a 4-amino substituted acetoacetate, fundamentally alters the electronic landscape of the molecule. This modification introduces a new nucleophilic center and modulates the reactivity of the existing functional groups, opening avenues for novel synthetic strategies. This guide will illuminate the causality behind the experimental choices when working with these versatile substrates.

Synthesis of 4-Amino Substituted Acetoacetates

A robust and scalable synthesis of the target molecule is paramount. While direct literature on the synthesis of ethyl 4-aminoacetoacetate is sparse, a plausible and efficient route can be extrapolated from established methodologies for analogous compounds. A common strategy involves the nucleophilic substitution of a suitable precursor, such as a 4-haloacetoacetate.[3]

Proposed Synthetic Pathway from 4-Haloacetoacetates

The synthesis can be envisioned as a two-step process starting from commercially available ethyl 4-chloroacetoacetate.

Experimental Protocol: Synthesis of Ethyl 4-Aminoacetoacetate

Step 1: Synthesis of Ethyl 4-Azidoacetoacetate

-

To a solution of ethyl 4-chloroacetoacetate (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add sodium azide (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the sodium chloride byproduct.

-

Remove the solvent under reduced pressure to yield the crude ethyl 4-azidoacetoacetate. This intermediate is often used in the next step without further purification. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.

Step 2: Reduction to Ethyl 4-Aminoacetoacetate

-

Dissolve the crude ethyl 4-azidoacetoacetate in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the desired ethyl 4-aminoacetoacetate. The product can be purified by column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Proposed synthesis of ethyl 4-aminoacetoacetate.

The Influence of the 4-Amino Group on Reactivity

The presence of the amino group at the C4 position has a profound impact on the electronic distribution and, consequently, the reactivity of the acetoacetate core.

Keto-Enol Tautomerism

Like its parent compound, 4-amino acetoacetate exists as a mixture of keto and enol tautomers. The amino group, being electron-donating, can influence this equilibrium. Intramolecular hydrogen bonding between the amino group and the ketone or ester carbonyl is possible, which could stabilize either tautomer depending on the substitution at the nitrogen and the solvent.

Acidity of the α-Protons

The α-protons (at C2) of acetoacetates are acidic due to the electron-withdrawing effects of the two flanking carbonyl groups, which stabilize the resulting enolate anion through resonance.[2] The introduction of an amino group at C4 is expected to have a modest electron-donating inductive effect, which might slightly decrease the acidity of the α-protons compared to the unsubstituted acetoacetate. However, this effect is likely to be minor and the α-protons will remain readily removable by common bases like sodium ethoxide.

Key Reactions and Mechanistic Insights

The true synthetic utility of 4-amino substituted acetoacetates lies in their ability to participate in cyclocondensation reactions to form a variety of heterocycles. The amino group can act as a tethered nucleophile, leading to predictable and often regioselective ring-forming reactions.

Knorr Pyrrole Synthesis: A Classic Reimagined

The Knorr pyrrole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-amino ketone with a β-ketoester.[4][5] In this context, a 4-amino acetoacetate can be envisioned to react with a 1,2-dicarbonyl compound to furnish highly substituted pyrroles.

Proposed Reaction Scheme:

Caption: Proposed Knorr-type synthesis of pyrroles.

Mechanistic Rationale: The reaction would likely proceed through the initial formation of an enamine from the 4-amino acetoacetate and one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization where the enol or enolate of the acetoacetate moiety attacks the second carbonyl group, leading to a dehydrative aromatization to form the pyrrole ring.

Pyridazine Synthesis: A Gateway to Novel Scaffolds

Pyridazines are an important class of N-heterocycles with a wide range of biological activities.[6][7][8] 4-Amino acetoacetates are excellent precursors for the synthesis of substituted pyridazinones through condensation with hydrazine derivatives.

Experimental Protocol: Synthesis of a 6-Methylpyridazin-3(2H)-one Derivative

-

Dissolve ethyl 4-aminoacetoacetate (1 equivalent) in a protic solvent like ethanol.

-

Add hydrazine hydrate (1 equivalent).

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, filter the solid and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Mechanistic Pathway:

Caption: Mechanism for pyridazinone formation.

Potential in Multicomponent Reactions

The inherent functionality of 4-amino acetoacetates makes them ideal candidates for multicomponent reactions (MCRs), which are highly efficient for generating molecular diversity.[9] While the direct use of 4-amino acetoacetates in classic MCRs like the Hantzsch or Biginelli reactions is not well-documented, their structural similarity to the traditional components suggests significant potential. For instance, in a Hantzsch-type reaction, the 4-amino group could potentially participate in the cyclization instead of an external ammonia source, leading to novel dihydropyridine derivatives.

Data Summary

| Property/Reaction | Unsubstituted Ethyl Acetoacetate | 4-Amino Substituted Ethyl Acetoacetate (Predicted) | Rationale for Difference |

| Synthesis | Claisen condensation of ethyl acetate.[1] | Nucleophilic substitution of ethyl 4-haloacetoacetate.[3] | Introduction of the amino group requires a different synthetic approach. |

| α-Proton Acidity | pKa ≈ 11 in water. | Slightly higher pKa (less acidic). | Electron-donating inductive effect of the amino group. |

| Key Reactivity | Enolate alkylation, Knorr pyrrole synthesis, Hantzsch pyridine synthesis, Biginelli reaction.[1][4] | Intramolecular cyclizations (e.g., to form pyridazines), potential for novel MCRs. | The tethered amino group can act as an internal nucleophile. |

Conclusion and Future Outlook

4-Amino substituted acetoacetates represent a promising, yet underexplored, class of synthetic building blocks. The strategic placement of the amino group introduces a new dimension of reactivity, enabling the synthesis of a diverse array of nitrogen-containing heterocycles. This guide has provided a theoretical and practical framework for the synthesis and application of these compounds, based on established principles of organic chemistry. Further research into the scope of their reactivity, particularly in the realm of multicomponent reactions, is warranted and holds the potential to unlock novel molecular scaffolds for drug discovery and materials science. The self-validating nature of the proposed protocols, grounded in well-understood reaction mechanisms, provides a solid foundation for their implementation in the laboratory.

References

- Strategy for the synthesis of pyridazine heterocycles and its deriv

- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.

- Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... (n.d.).

- Green synthesis of some novel bioactive five membered heterocycles. (n.d.).

- Ethyl acetoacet

- Knorr pyrrole synthesis. (n.d.). In Wikipedia.

- HeteroCycles. (n.d.).

- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago.

- A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD.

- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.

- Knorr Pyrrole Synthesis. (n.d.). Thermo Fisher Scientific.

- Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts. (2025). Applied Microbiology and Biotechnology.

- Synthesis of 4-membered heterocycles as fragments and bioisosteres. (2023). ACS Fall 2023 - Sessions.

- Novel synthesis of 4-aminofurazan-3-acetic acid. (n.d.).

- Recent progress in the chemistry of β-aminoketones. (2022). RSC Advances.

- Khurana, J. M. (2025). Bioactive Four-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity. De Gruyter.

- Kes, H. (Ed.). (2024). Nanocatalysis: Synthesis of Bioactive Heterocycles. Routledge.

- Stereoselective synthesis of cis-4-(substituted) monobactams from ethyl acetoacetate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Ethyl Acetoacetate. (2024, February 18). Chemistry for everyone.

- The synthesis of pyrrole derivatives based on natural amino acids by microwave‐assisted tandem transformation. (n.d.).

- NH4Cl Catalyzed synthesis of β-amino Esters. (2025).

- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2025).

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

- US Patent No. US3786082A. (1974). Synthesis of ethyl 4-haloacetoacetoacetates.

- Ch21: Acetoacetic esters. (n.d.). University of Calgary.

- β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.).

- Ābele, E., & Lukevics, E. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Chemistry of Heterocyclic Compounds, 36(5), 457–485.

- acetoacetic ester syntheses. (n.d.).

- Chemistry and Biology Of Multicomponent Reactions. (2021). Chemical Reviews.

- Mastering .beta.-Keto Esters. (n.d.). Chemical Reviews.

Sources

- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 3. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. Pyridazine synthesis [organic-chemistry.org]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. pubs.acs.org [pubs.acs.org]

The Piperidinyl-3-Oxobutanoate Scaffold: A Versatile Architectural Element in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutics.[1][2][3] Its inherent three-dimensionality and synthetic tractability have cemented its role in a vast array of approved drugs. This guide delves into a specific, yet underexplored, facet of this chemical space: the applications of piperidinyl-3-oxobutanoates in drug discovery. By examining the synthesis, biological activities, and therapeutic potential of this unique structural motif, we aim to provide a comprehensive resource for scientists engaged in the pursuit of innovative medicines.

The Strategic Advantage of the Piperidinyl-3-Oxobutanoate Core

The piperidinyl-3-oxobutanoate scaffold combines the favorable pharmacokinetic properties of the piperidine ring with the versatile reactivity of the 3-oxobutanoate moiety. The piperidine core often enhances drug-like properties such as solubility and metabolic stability, while also providing a vector for precise spatial orientation of substituents to interact with biological targets. The 3-oxobutanoate portion, with its ketone and ester functionalities, offers multiple points for chemical modification, enabling the generation of diverse compound libraries for screening and optimization.[4]

Synthesis and Chemical Exploration

The synthesis of piperidinyl-3-oxobutanoate derivatives can be approached through several established synthetic routes. A common strategy involves the condensation of a substituted piperidine with a 3-oxobutanoic acid derivative. The choice of synthetic route can be tailored to introduce specific substituents on both the piperidine ring and the butanoate chain, allowing for a systematic exploration of the chemical space around this core structure.

General Synthetic Protocol:

A representative synthesis of an N-substituted ethyl 4-(piperidin-1-yl)-3-oxobutanoate is outlined below. This protocol is adaptable for the synthesis of a variety of analogs by modifying the starting piperidine and the acetoacetate derivative.

Reaction: N-alkylation of a piperidine followed by condensation with ethyl acetoacetate.

Step 1: N-Alkylation of Piperidine

-

To a solution of piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K2CO3, 1.5 eq).

-

Add the desired alkyl halide (R-X, 1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-alkylated piperidine.

Step 2: Condensation with Ethyl Acetoacetate

-

To a solution of the N-alkylated piperidine (1.0 eq) in a suitable solvent like toluene, add ethyl acetoacetate (1.2 eq).

-

Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired piperidinyl-3-oxobutanoate derivative.

Therapeutic Applications: A Landscape of Opportunity

While direct and extensive research on piperidinyl-3-oxobutanoates is still emerging, the broader classes of piperidones and piperidine derivatives have shown significant promise in various therapeutic areas. This provides a strong rationale for the exploration of the 3-oxobutanoate scaffold in these contexts.

Anticancer Activity

Piperidone-containing compounds have demonstrated notable anticancer effects across a range of cancer cell lines.[4][5][6] These compounds can induce apoptosis and inhibit cell cycle progression in cancer cells. The 3-oxobutanoate moiety could serve as a key pharmacophore for interaction with various anticancer targets.

| Compound Class | Target/Mechanism | Representative IC50 Values | Reference |

| 3,6-diunsaturated 2,5-diketopiperazines | Proliferation of A549 and Hela cells | 0.7 - 8.9 µM | [7] |

| Piperidone monocarbonyl curcumin analogues | Proliferation of HepG2, A549, Hela, and MCF-7 cells | < 5 µM for promising compounds on A549 cells | [5] |

| N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin | Proliferation of LOX IMVI and A498 cancer cell lines | 25.4 - 33.9 µM | [8] |

| Substituted Piperidinones linked to Glycosides | Proliferation of HCT-116 and MCF-7 cells | Comparable to doxorubicin | [6] |

Logical Workflow for Anticancer Screening of Piperidinyl-3-Oxobutanoate Derivatives

Caption: Workflow for the discovery and initial characterization of anticancer piperidinyl-3-oxobutanoate derivatives.

Neuroprotective Potential

Piperidine derivatives have been extensively investigated for their neuroprotective effects, with applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][10][11][12] The piperidine scaffold can be found in compounds that exhibit neuroprotective properties through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[11] The 3-oxobutanoate moiety could be tailored to enhance blood-brain barrier penetration and to interact with specific enzymes or receptors within the central nervous system.

Potential Neuroprotective Mechanisms of Piperidinyl-3-Oxobutanoate Derivatives

Caption: Potential pathways through which piperidinyl-3-oxobutanoate derivatives may exert neuroprotective effects.

Enzyme Inhibition

The piperidine scaffold is a common feature in many enzyme inhibitors.[13][14][15][16] For example, piperidine derivatives have been developed as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis and anaplastic lymphoma kinase (ALK) in cancer.[14][16] The 3-oxobutanoate functionality can be designed to mimic endogenous substrates or to form specific interactions within the active site of an enzyme, making this scaffold a promising starting point for the development of novel enzyme inhibitors.

Future Directions and Conclusion

The piperidinyl-3-oxobutanoate scaffold represents a promising, yet relatively untapped, area for drug discovery. The synthetic accessibility and the potential to combine the favorable properties of the piperidine ring with the versatile reactivity of the 3-oxobutanoate moiety make it an attractive starting point for the development of new therapeutic agents. Further exploration of this chemical space, guided by structure-activity relationship studies and mechanism-of-action investigations, is warranted to fully realize its potential in addressing unmet medical needs in oncology, neurodegeneration, and beyond. This guide serves as a foundational resource to inspire and inform such future research endeavors.

References

-

Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Medicinal Chemistry Research, 35, 340–376. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). Molecules, 28(11), 4393. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). European Journal of Medicinal Chemistry, 249, 115125. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). European Journal of Medicinal Chemistry, 249, 115125. [Link]

-

Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. (2025). Molecules, 31(1), 1. [Link]

-

Neuroprotective effect of piperine on primarily cultured hippocampal neurons. (2007). Acta Pharmacologica Sinica, 28(11), 1755–1761. [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery. (2010). Current Opinion in Chemical Biology, 14(3), 367–371. [Link]

-

Synthesis, anticancer and antibacterial activities of piperine analogs. (2013). Medicinal Chemistry Research, 22(8), 3695–3702. [Link]

-

Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (2024). Scientific Reports, 14(1), 24598. [Link]

-

Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. (2019). Russian Journal of General Chemistry, 89(8), 1673-1683. [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters, 68, 129330. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. (2022). Nutritional Neuroscience, 25(1), 100–109. [Link]

-

Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). Molecules, 30(17), 1. [Link]

-

3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. (2025). Journal of the Serbian Chemical Society, 90(8), 1. [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). Antioxidants, 14(5), 1. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen, 15(1), e202500366. [Link]

-

Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). LASSBIO. [Link]

-

Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2015). Molecular Medicine Reports, 12(5), 6511–6517. [Link]

-

Neuroprotective effects of piperine, an alkaloid from the Piper genus, on the Parkinson's disease model in rats. (2025). ResearchGate. [Link]

-

Ethyl 4-(piperidin-3-yl)piperidine-1-carboxylate. PubChem. [Link]

-

ethyl 1-methyl-4-oxo-3-(3-oxobutyl)-3-piperidinecarboxylate. ChemSynthesis. [Link]

-

Piperidin-4-one: the potential pharmacophore. (2013). Medicinal Chemistry Research, 22(4), 1471–1484. [Link]

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines | MDPI [mdpi.com]

- 8. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]

- 16. researchgate.net [researchgate.net]

Stability of amino-functionalized beta-keto esters

Technical Guide: Stability and Handling of Amino-Functionalized -Keto Esters

Executive Summary

Amino-functionalized

This guide details the stabilization protocols required to handle these intermediates. The core directive is absolute: Amino

The Stability Paradox: Mechanistic Failure Modes

To stabilize these compounds, one must understand the specific pathways of their degradation. The instability arises from the coexistence of a nucleophile (amine) and an electrophile (ketone/ester) within the same or adjacent molecules.

Degradation Pathways

-

Intramolecular Cyclization (The Primary Threat): If the amine is situated

or -

Intermolecular Condensation (Polymerization): In concentrated solutions, the amine of one molecule attacks the ketone of another, leading to oligomerization.

-

Decarboxylation: Like all

-keto esters, these compounds are prone to thermal decarboxylation, a process catalyzed by both acids and bases.

Mechanistic Visualization

The following diagram illustrates the "Free Base Danger Zone" versus the stable "Salt Sanctuary."

Figure 1: The "Free Base Danger Zone." Deprotonation triggers immediate cyclization or polymerization.

Synthetic Protocol: The Meldrum's Acid Route[1][2]

The most robust method for synthesizing amino-functionalized

Protocol Workflow

Objective: Synthesis of N-Boc-amino

| Step | Reagent | Conditions | Critical Technical Note |

| 1. Activation | N-Boc-Amino Acid + DCC + DMAP | CH₂Cl₂, 0°C | Pre-activation of the carboxylic acid is essential before adding Meldrum's acid. |

| 2. Condensation | Meldrum's Acid | RT, 12h | Formation of the Acyl-Meldrum's acid intermediate. This solid is stable and can be isolated. |

| 3. Alcoholysis | ROH (e.g., MeOH, t-BuOH) | Reflux (60-80°C) | The Danger Step. CO₂ evolves. Do not overheat. Monitor strictly by TLC. |

| 4. Isolation | Ethyl Acetate / Hexanes | Wash w/ Citric Acid | Remove DMAP completely; residual base catalyzes decomposition. |

Detailed Methodology

-

Activation: Dissolve N-Boc-amino acid (1.0 equiv) in anhydrous CH₂Cl₂. Add Meldrum's acid (1.0 equiv) and DMAP (1.1 equiv). Cool to 0°C. Dropwise add DCC (1.1 equiv) in CH₂Cl₂.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT overnight. Filter off the dicyclohexylurea (DCU) precipitate.

-

Evaporation: Concentrate the filtrate. The residue is the Acyl-Meldrum's acid.

-

Ester Formation: Dissolve residue in the desired alcohol (e.g., Methanol). Reflux for 2-4 hours.

-

Checkpoint: CO₂ evolution must cease.

-

-

Purification: Evaporate solvent. Dissolve in EtOAc. Wash with 5% Citric Acid (removes DMAP/pyridines) followed by Brine. Dry over Na₂SO₄.

-

Result: N-Boc-amino

-keto ester (Stable oil/solid).

Stabilization & Storage Protocols

Once the N-protecting group (Boc/Cbz) is removed to generate the free amine, the clock starts ticking. You must immediately convert the amine to a salt.

The "Salt Formation" Standard

Never isolate the free amine. Instead, perform deprotection in the presence of the stabilizing acid.

Protocol for Boc-Deprotection to Stable Salt:

-

Dissolve N-Boc-amino

-keto ester in anhydrous 1,4-Dioxane . -

Add 4N HCl in Dioxane (excess, 3-5 equiv) at 0°C.

-

Stir at RT. The product often precipitates as the hydrochloride salt.

-

Filtration: Filter the solid under Argon. Wash with anhydrous Et₂O.

-

Storage: Store the white solid at -20°C under Argon.

Storage Condition Matrix

| Parameter | Recommendation | Rationale |

| Temperature | -80°C (Ideal) / -20°C (Acceptable) | Arrhenius suppression of decarboxylation rates. |

| Physical State | Solid / Salt | Lattice energy of the salt prevents molecular collision (polymerization). |

| Solvent | None (Dry) | Solvents facilitate proton transfer and nucleophilic attack. |

| Atmosphere | Argon/Nitrogen | Prevents moisture absorption (hydrolysis of ester). |

| Container | Amber Glass | Prevents potential photochemical radical decomposition. |

Workflow Visualization

Figure 2: The Critical Path to Stability. Isolation of the salt is the only stopping point.

Analytical Profiling (QC)

How do you know if your compound has degraded?

NMR Signatures of Degradation

-

Loss of

-Protons: The methylene protons between the ketone and ester (approx. 3.5 - 3.8 ppm) are the first to disappear upon cyclization or polymerization. -

Appearance of Vinyl Protons: If pyrrole formation occurs, look for aromatic signals in the 6.0 - 7.0 ppm region.

-

Broadening: Polymerization results in significant peak broadening in the alkyl region.

TLC Monitoring

-

Stain: Use Ninhydrin (for free amines) or Bromocresol Green (for carboxylic acids/ketones).

-

Observation: A "streak" rather than a spot indicates polymerization. A new spot with a significantly different Rf usually indicates cyclization (e.g., pyrrole formation is often much less polar than the starting amino ketone).

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3] 2. A general and versatile synthesis of

-keto esters.[3] Journal of Organic Chemistry.[3][4] -

BenchChem Technical Support. (2025). Preventing decarboxylation of beta-keto acids during analysis. BenchChem Technical Guides.

-

Joullié, M. M., et al. (2012). Synthesis of

-keto esters from renewable resources and Meldrum's acid.[2][5] RSC Advances.[5] -

Donzel, M., & Chorell, E. (2015). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids.[3] Journal of Organic Chemistry.[3][4]

-

Taber, D. F., et al. (2005).[4] Synthesis of

-keto esters via TiCl4-mediated reaction.[4] Journal of Organic Chemistry.[3][4]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 5. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate from 4-piperidone

An Application Note and Protocol for the Synthesis of Methyl 3-(4-oxopiperidin-1-yl)but-2-enoate from 4-Piperidone

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

β-enamino esters are a versatile class of organic compounds that serve as valuable intermediates in the synthesis of a wide array of biologically active molecules, including amino acids, alkaloids, and various heterocyclic systems. Their unique electronic properties, arising from the conjugation of the amine and the ester through a carbon-carbon double bond, make them highly reactive and useful building blocks in organic synthesis. This application note provides a detailed protocol for the synthesis of methyl 3-(4-oxopiperidin-1-yl)but-2-enoate, a representative β-enamino ester, from the readily available starting materials 4-piperidone and methyl acetoacetate. The described method is robust, scalable, and can be adapted for the synthesis of a variety of other β-enamino esters.

The synthesis proceeds via a direct condensation reaction, a straightforward and atom-economical approach to this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both a theoretical understanding of the reaction and a practical, step-by-step protocol for its implementation in the laboratory.

Reaction Mechanism and Scientific Rationale

The formation of methyl 3-(4-oxopiperidin-1-yl)but-2-enoate from 4-piperidone and methyl acetoacetate is a condensation reaction that results in the formation of a stable β-enamino ester. The reaction mechanism involves the nucleophilic attack of the secondary amine of 4-piperidone on the keto-carbonyl of methyl acetoacetate. This is followed by the elimination of a water molecule to form the enamine.

The reaction can be catalyzed by Brønsted or Lewis acids, which activate the carbonyl group of the β-keto ester, making it more electrophilic and susceptible to nucleophilic attack by the amine.[1] Various Lewis acids such as Zn(OAc)₂, Sc(OTf)₃, and ceric ammonium nitrate have been shown to be effective catalysts for this transformation, often allowing the reaction to proceed under mild conditions and with high yields.[2] In some cases, the reaction can also be performed under solvent-free conditions, which offers environmental and practical advantages.[2][3] The choice of catalyst and reaction conditions can influence the reaction rate and yield, and may need to be optimized for specific substrates.

The resulting β-enamino ester is stabilized by the delocalization of the nitrogen lone pair electrons into the conjugated system, which contributes to the stability and favorable formation of the product.

Chemical Reaction Pathway

Caption: Overall chemical transformation from reactants to products.

Experimental Protocol

This protocol describes a general procedure for the synthesis of methyl 3-(4-oxopiperidin-1-yl)but-2-enoate. Researchers should adapt the procedure based on the specific scale and available equipment.

Materials and Equipment

-

4-Piperidone hydrochloride

-

Methyl acetoacetate

-

Triethylamine (or another suitable base to free the amine)

-

Anhydrous toluene (or another suitable solvent for azeotropic water removal)

-

Lewis acid catalyst (e.g., Zinc Acetate, Scandium Triflate - optional, but recommended for improved yield and reaction time)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus (if using azeotropic removal of water)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography (if necessary for purification)

Reagent Properties and Safety

| Reagent | Formula | MW ( g/mol ) | Form | Hazards | Safety Precautions |

| 4-Piperidone Hydrochloride | C₅H₉NO·HCl | 135.59 | Solid | Irritant | Wear gloves, eye protection. Avoid inhalation of dust. |

| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | Liquid | Flammable, Irritant | Keep away from ignition sources. Wear gloves and eye protection. |

| Triethylamine | C₆H₁₅N | 101.19 | Liquid | Flammable, Corrosive, Toxic | Work in a well-ventilated fume hood. Wear appropriate PPE. |

| Toluene | C₇H₈ | 92.14 | Liquid | Flammable, Health Hazard | Work in a well-ventilated fume hood. Avoid inhalation and skin contact. |

| Zinc Acetate | Zn(CH₃COO)₂ | 183.48 | Solid | Health Hazard | Avoid inhalation of dust. Wear gloves and eye protection. |

Note: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Synthesis Protocol

-

Freeing the Amine: In a round-bottom flask, suspend 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or toluene. Add triethylamine (1.1 eq) dropwise at room temperature and stir the mixture for 30 minutes. The formation of triethylamine hydrochloride as a white precipitate will be observed.

-

Reaction Setup: To the mixture containing the free 4-piperidone, add methyl acetoacetate (1.0-1.2 eq). If a catalyst is used, add the Lewis acid (e.g., 5 mol% of Zinc Acetate) to the flask.

-

Reaction Execution (Azeotropic Water Removal):

-

If using toluene as a solvent, attach a Dean-Stark apparatus and a reflux condenser to the reaction flask.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete when no more water is collected in the Dean-Stark trap, or when TLC analysis shows the consumption of the starting materials.

-

-

Reaction Execution (Solvent-Free - Alternative):

-

In a round-bottom flask, mix the free 4-piperidone (prepared as in step 1 and the solvent removed) with methyl acetoacetate (1.0-1.2 eq) and the catalyst (e.g., 5 mol% Sc(OTf)₃).

-

Heat the mixture with stirring at a temperature of 50-80 °C.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If the reaction was performed in a solvent, filter off any solids (e.g., triethylamine hydrochloride, catalyst).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as an oil or a low-melting solid.

-

Experimental Workflow Diagram

Caption: A step-by-step overview of the synthesis protocol.

Expected Results and Characterization

The synthesis should yield methyl 3-(4-oxopiperidin-1-yl)but-2-enoate as a pale yellow oil or a low-melting solid. The expected yield can range from 70% to 95%, depending on the reaction conditions and purification method.[2]

Key Data Summary

| Parameter | Expected Value |

| Yield | 70-95% |

| Appearance | Pale yellow oil or low-melting solid |

| Purity (by NMR/GC) | >95% after purification |

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.5-5.0 (s, 1H, vinylic CH), ~3.6 (s, 3H, OCH₃), ~3.2-3.5 (m, 4H, piperidine CH₂ adjacent to N), ~2.4-2.7 (m, 4H, piperidine CH₂ adjacent to C=O), ~2.0 (s, 3H, allylic CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170 (ester C=O), ~160 (C=O of piperidone), ~160 (C-N of enamine), ~90-100 (vinylic C-H), ~50 (OCH₃), ~45-50 (piperidine CH₂ adjacent to N), ~40-45 (piperidine CH₂ adjacent to C=O), ~20 (allylic CH₃).

-

IR (neat, cm⁻¹): ~1700-1720 (C=O stretch, ester), ~1650-1670 (C=O stretch, ketone), ~1600-1620 (C=C stretch, enamine), ~1150-1250 (C-O stretch, ester).

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₀H₁₅NO₃.

Discussion and Conclusion

The described protocol provides an efficient and reliable method for the synthesis of methyl 3-(4-oxopiperidin-1-yl)but-2-enoate. The choice between azeotropic water removal and a solvent-free approach will depend on the available equipment and the desired scale of the reaction. The use of a Lewis acid catalyst is highly recommended to improve reaction rates and yields, particularly for less reactive amines.

This application note serves as a comprehensive guide for the synthesis of a key β-enamino ester intermediate. The principles and techniques outlined herein can be broadly applied to the synthesis of a diverse range of related compounds, making it a valuable resource for synthetic chemists in both academic and industrial settings.

References

-

Reddy, T. J., & Kumar, A. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications, 6(3), 266-277. [Link]

-

Li, Z., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(5), 5584-5593. [Link]

-

Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]

-

Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. [Link]

Sources

Procedure for N-alkylation of piperidines with gamma-halo beta-keto esters

Application Notes & Protocols

Title: N-Alkylation of Piperidines with γ-Halo-β-Keto Esters: A Detailed Protocol and Application Guide

For: Researchers, scientists, and drug development professionals.

Abstract

The N-alkylation of piperidines with γ-halo-β-keto esters is a cornerstone reaction in synthetic and medicinal chemistry, providing a robust pathway to complex nitrogen-containing heterocyclic scaffolds. These products are valuable intermediates in the synthesis of pharmacologically active agents, including calcium channel blockers and other therapeutic compounds. This guide provides a comprehensive overview of the chemical principles, a detailed step-by-step experimental protocol, process optimization strategies, and critical safety considerations for this transformation. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to successfully implement and adapt this procedure.

Part 1: Chemical Principles & Mechanism

The N-alkylation of a secondary amine, such as piperidine, with a γ-halo-β-keto ester proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic γ-carbon of the keto ester and displacing the halide leaving group.

Key Reaction Parameters:

-

Base: The reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize the acid as it forms, driving the reaction to completion.[1] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), and non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[2][3]

-

Solvent: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are typically preferred as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering with the nucleophile.[1][4]

-

Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 40-70 °C) to increase the reaction rate.[1][5] However, excessive heat should be avoided to minimize potential side reactions.

Potential Side Reactions:

A significant competing pathway, particularly under strong basic conditions, is the Favorskii rearrangement .[6][7][8] This occurs when the base abstracts a proton from the α-carbon (alpha to the ketone), forming an enolate. This enolate can then undergo intramolecular cyclization to form a cyclopropanone intermediate, which subsequently reacts with the amine to yield an amide product instead of the desired N-alkylated keto ester.[9][10] Using a mild, non-nucleophilic base and carefully controlling the temperature can help suppress this side reaction.

Reaction Mechanism Diagram

The diagram below illustrates the direct SN2 pathway for the N-alkylation of piperidine.

Caption: SN2 mechanism for N-alkylation of piperidine.

Part 2: Experimental Protocol

This section provides a general, detailed procedure for the N-alkylation of piperidine with ethyl 4-chloroacetoacetate. This protocol should be adapted based on the specific substrates and available laboratory equipment.

Materials & Reagents:

-

Piperidine

-

Ethyl 4-chloroacetoacetate (or other γ-halo-β-keto ester)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath, separatory funnel, rotary evaporator.

-

Silica gel for column chromatography.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile (providing a ~0.2 M solution of piperidine).

-

Addition of Electrophile: Begin stirring the mixture under a nitrogen or argon atmosphere. Slowly add the γ-halo-β-keto ester (e.g., ethyl 4-chloroacetoacetate, 1.1 equivalents) to the suspension at room temperature. For highly reactive halides, addition via syringe pump over several hours can minimize side reactions and the formation of quaternary ammonium salts.[1]

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (or a temperature between 40-60 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. c. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. d. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.[1] e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated piperidine product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Process Optimization & Troubleshooting

The efficiency of the N-alkylation can be influenced by several factors. The table below summarizes the impact of different bases and solvents on the reaction outcome, based on literature precedents for similar alkylations of secondary amines.[1][2]

| Base | Solvent | Typical Temperature | Advantages | Potential Issues |

| K₂CO₃ | Acetonitrile (MeCN) | 40-80 °C | Inexpensive, easy to remove by filtration.[5] | Moderate reactivity, may require heating. |

| K₂CO₃ / NaHCO₃ | DMF | Room Temp - 60 °C | Good solvent for a wide range of substrates.[1] | High boiling point, difficult to remove. |

| DIPEA (Hünig's base) | Acetonitrile (MeCN) | Room Temperature | Homogeneous reaction, highly effective, non-nucleophilic.[2][3] | More expensive, requires careful removal during workup. |

| NaH | DMF / THF | 0 °C to Room Temp | Very strong base, drives reaction quickly. | Highly reactive, requires strictly anhydrous conditions, safety hazard (flammable H₂ gas).[1][11] |

Troubleshooting Guide:

-

Low Yield / No Reaction:

-

Cause: Inactive halide, insufficient temperature, or protonated amine.

-

Solution: Use a more reactive halide (I > Br > Cl), increase the reaction temperature, or ensure at least 1.5 equivalents of a suitable base are used. Confirm the quality of anhydrous solvents.

-

-

Formation of Side Products (e.g., from Favorskii Rearrangement):

-

Cause: Base is too strong or reaction temperature is too high.

-

Solution: Switch to a milder base like NaHCO₃ or DIPEA. Run the reaction at a lower temperature for a longer period.

-

-

Formation of Quaternary Ammonium Salt:

-

Cause: Over-alkylation of the product. This occurs when the tertiary amine product is more nucleophilic than the starting secondary amine.[12]

-

Solution: Add the alkylating agent slowly to the reaction mixture to maintain an excess of the piperidine nucleophile.[1] Using a stoichiometric amount (or slight deficit) of the alkylating agent can also mitigate this.

-

Part 4: Workflow & Safety

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Caption: General experimental workflow for N-alkylation.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated fume hood.

-

Reagent Handling:

-

γ-Halo-β-Keto Esters: These are alkylating agents and should be treated as lachrymators and potential mutagens. Avoid inhalation and skin contact.

-

Piperidine: This is a flammable, corrosive, and toxic liquid. Handle with care.

-

Bases: Handle strong bases like NaH with extreme caution, as they are water-reactive and can cause severe burns.

-

-

Solvents: Use anhydrous solvents as required and be aware of their flammability (e.g., Acetonitrile, Ethyl Acetate).

Conclusion

The N-alkylation of piperidines with γ-halo-β-keto esters is a versatile and powerful method for synthesizing complex heterocyclic molecules. A thorough understanding of the SN2 mechanism and potential side reactions is crucial for success. By carefully selecting the base, solvent, and reaction temperature, and by employing a meticulous work-up and purification procedure, researchers can achieve high yields of the desired products. This guide serves as a foundational protocol, which can be optimized to suit a wide variety of substrates encountered in modern drug discovery and development.

References

-

Favorskii Rearrangement. Alfa Chemistry.

-

Favorskii rearrangement. Wikipedia.

-

Favorskii Rearrangement February 2026. Chemist Wizards.

-

Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College.

-

Favorskii Rearrangement | PDF. Scribd.

-

Procedure for N-alkylation of Piperidine? ResearchGate.

-

Synthesis of (a) N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine. PrepChem.com.

-

An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate.

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.

-

An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. University of Michigan Deep Blue Documents.

-

Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl. Google Patents.

-

N alkylation at sp3 Carbon Reagent Guide. MacMillan Group, Princeton University.

-

Alkylation of Amines (Sucks!). Master Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 5. prepchem.com [prepchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 8. chemistwizards.com [chemistwizards.com]

- 9. drhnsp.org [drhnsp.org]

- 10. scribd.com [scribd.com]

- 11. WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Scalable Synthesis of Methyl 4-(4-Oxopiperidin-1-yl)acetoacetate: An Application Note and Protocol

Introduction